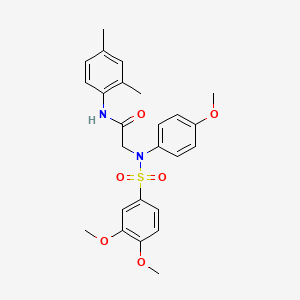
N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as scaffolds in the development of new drugs .
Synthesis Analysis
The synthesis of quinoline derivatives is often achieved through various established protocols, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound. It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide” undergoes would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a similar compound, methyl 2-(2-hydroxyquinolin-3-yl)acetate, has a molecular weight of 217.22 g/mol and a melting point of 231-233°C .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(18(23)12-6-8-15(9-7-12)21(24)25)11-14-10-13-4-2-3-5-16(13)19-17(14)22/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUGRKBQCZFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide](/img/structure/B7706509.png)


![3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide](/img/structure/B7706521.png)

![2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide](/img/structure/B7706534.png)




![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B7706582.png)
![N-(4-acetylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7706589.png)
![N-allyl-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7706590.png)

